

Physicochemical Properties of 8-Aminonaphthalen-2-ol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *8-Amino-2-naphthol*

Cat. No.: *B094697*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 8-aminonaphthalen-2-ol (CAS No: 118-46-7), a naphthalene derivative of interest in various chemical and pharmaceutical research domains. The document presents key data in a structured format, details standard experimental protocols for property determination, and includes a logical workflow for the physicochemical characterization of such compounds.

Core Physicochemical Data

The fundamental physicochemical properties of 8-aminonaphthalen-2-ol are summarized in the table below. These parameters are critical for understanding the compound's behavior in various experimental and physiological settings, influencing factors such as absorption, distribution, metabolism, and excretion (ADME) in drug discovery, as well as reaction kinetics and product formulation in chemical synthesis.

Property	Value	Source
Molecular Formula	C ₁₀ H ₉ NO	--INVALID-LINK--[1], --INVALID-LINK--[2]
Molecular Weight	159.18 g/mol	--INVALID-LINK--[2]
Appearance	Grey to brown to dark brown powder	--INVALID-LINK--[1]
Melting Point	197-207 °C	--INVALID-LINK--[1]
Boiling Point	Not experimentally determined.	
Solubility	Limited solubility in water; soluble in organic solvents like ethanol, methanol, and dimethylformamide.	--INVALID-LINK--
pKa (acid dissociation constant)	Data available in IUPAC Digitized pKa Dataset.	--INVALID-LINK--[2]
LogP (octanol-water partition coefficient)	1.6 (XLogP3)	--INVALID-LINK--[2]
InChI Key	KVHHMYZBFBSVDI-UHFFFAOYSA-N	--INVALID-LINK--[1], --INVALID-LINK--[2]
SMILES	NC1=C2C=C(O)C=CC2=CC=C1	--INVALID-LINK--[1]

Experimental Protocols

The following sections detail the standard methodologies for determining the key physicochemical properties of a solid organic compound like 8-aminonaphthalen-2-ol.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity. A sharp melting range typically signifies a pure compound, whereas a broad melting range suggests the presence of impurities.[3]

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)[3]
- Capillary tubes (sealed at one end)[4]
- Thermometer or digital temperature probe[3]
- Mortar and pestle

Procedure:

- Sample Preparation: A small amount of the dry, powdered 8-aminonaphthalen-2-ol is placed in a mortar and finely ground. The open end of a capillary tube is pressed into the powder to pack a small amount of the sample into the sealed end, typically to a height of 1-2 mm.[4]
- Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer or temperature probe.[3]
- Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to about 1-2°C per minute to allow for accurate observation.[5]
- Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range.[3]

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a specific solvent.[6]

Apparatus:

- Glass flasks with stoppers or screw caps
- Orbital shaker with temperature control
- Analytical balance

- Centrifuge or filtration apparatus (e.g., syringe filters)
- A validated analytical method for quantification (e.g., HPLC-UV, UV-Vis spectrophotometry)

Procedure:

- Preparation: An excess amount of solid 8-aminonaphthalen-2-ol is added to a flask containing a known volume of the desired solvent (e.g., water, ethanol, buffer solution). The excess solid ensures that a saturated solution is formed.[7]
- Equilibration: The flasks are sealed and placed in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C) and agitated for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium.[8]
- Phase Separation: After equilibration, the suspension is allowed to stand to allow the undissolved solid to sediment. A clear aliquot of the supernatant is then carefully removed. To ensure no solid particles are present, the aliquot is either centrifuged or filtered through a low-binding syringe filter.[8]
- Quantification: The concentration of 8-aminonaphthalen-2-ol in the clear, saturated solution is determined using a validated analytical method. A calibration curve prepared with known concentrations of the compound is used for accurate quantification.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the pKa of ionizable compounds by measuring the pH of a solution as a titrant is added.[9]

Apparatus:

- Potentiometer with a calibrated pH electrode[10]
- Burette
- Magnetic stirrer and stir bar
- Beaker or titration vessel

- Standardized acidic and basic titrants (e.g., 0.1 M HCl and 0.1 M NaOH)[10]

Procedure:

- Sample Preparation: A known amount of 8-aminonaphthalen-2-ol is dissolved in a suitable solvent (often a co-solvent system like water-methanol for poorly soluble compounds) to a known concentration (e.g., 1 mM). The ionic strength of the solution is typically kept constant by adding a background electrolyte like KCl.[10]
- Titration: The solution is placed in the titration vessel with the pH electrode and a magnetic stir bar. The solution is then titrated with a standardized acid or base. For an amphoteric compound like 8-aminonaphthalen-2-ol, which has both an acidic (hydroxyl) and a basic (amino) group, titration would typically start from a low pH (by adding excess acid) and titrating with a strong base.[10]
- Data Collection: The pH of the solution is recorded after each incremental addition of the titrant.
- Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which is the point where half of the functional group has been neutralized. This can be determined from the inflection point of the titration curve.[11]

pKa Determination (UV-Vis Spectrophotometry)

This method is applicable if the protonated and deprotonated forms of the compound have different UV-Vis absorption spectra.[12]

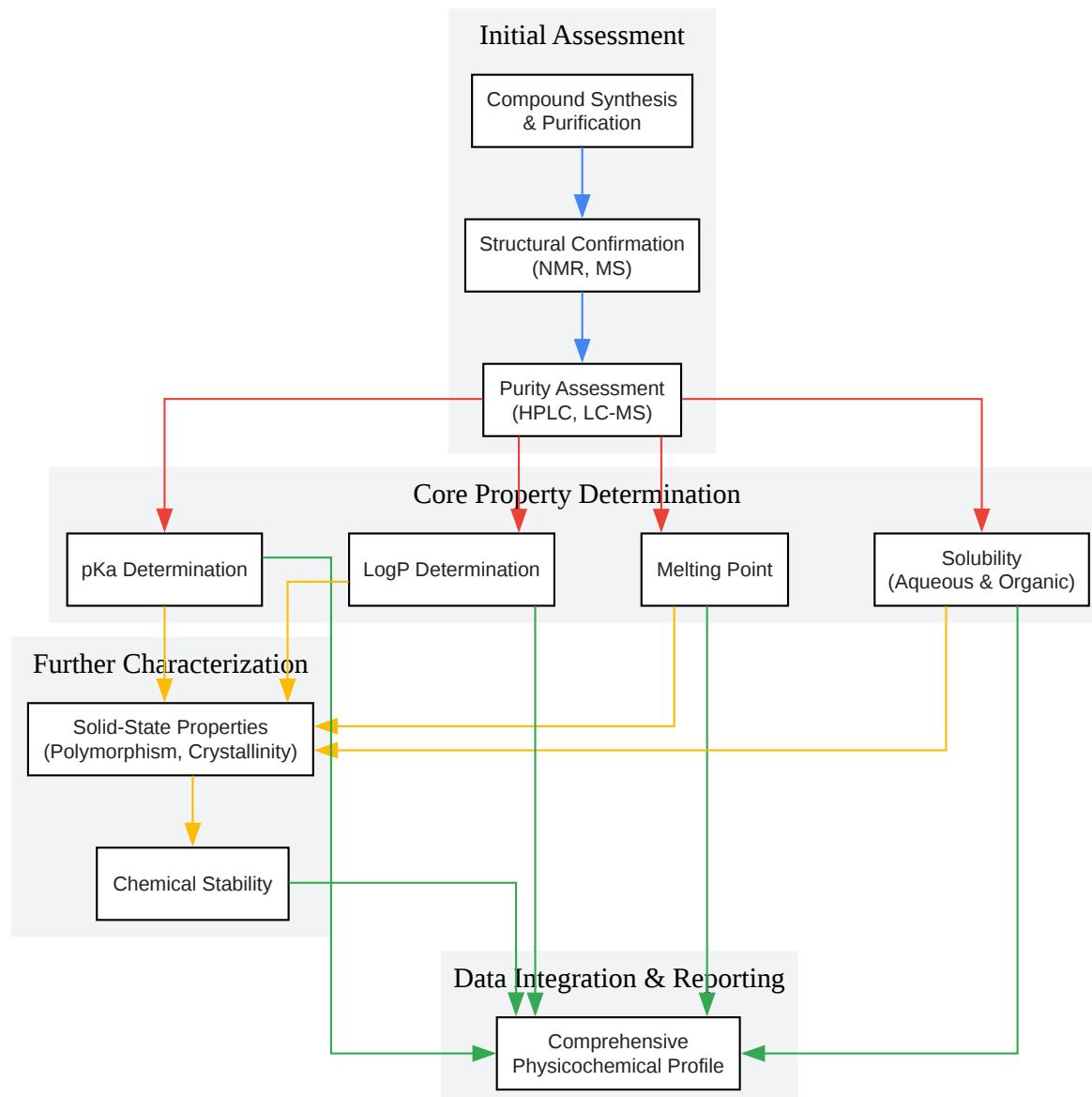
Apparatus:

- UV-Vis spectrophotometer (a 96-well plate reader can be used for higher throughput)[13]
- Quartz cuvettes or UV-transparent microplates
- A series of buffer solutions with known pH values spanning the expected pKa range[13]
- pH meter

Procedure:

- **Solution Preparation:** A stock solution of 8-aminonaphthalen-2-ol is prepared in a suitable solvent (e.g., DMSO). Aliquots of the stock solution are added to a series of buffer solutions of varying pH values.[13]
- **Spectral Measurement:** The UV-Vis absorption spectrum of the compound is recorded for each buffer solution.[13]
- **Data Analysis:** The absorbance at a specific wavelength where the largest change is observed upon ionization is plotted against the pH. The resulting sigmoidal curve can be analyzed to determine the pKa, which is the pH at the inflection point of the curve.[14]

Purity and Identification


High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for assessing the purity of 8-aminonaphthalen-2-ol. A suitable reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) can be used. Detection is typically performed using a UV detector at a wavelength where the compound exhibits strong absorbance. The purity is determined by the percentage of the area of the main peak relative to the total area of all peaks.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. For 8-aminonaphthalen-2-ol, characteristic peaks would be expected for the O-H stretch of the hydroxyl group, the N-H stretch of the amino group, C-H stretches of the aromatic ring, and C=C stretching vibrations of the naphthalene ring system.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of 8-aminonaphthalen-2-ol. The chemical shifts, splitting patterns, and integration of the proton signals in the ¹H NMR spectrum, along with the number and chemical shifts of the carbon signals in the ¹³C NMR spectrum, provide a detailed map of the molecule's structure.[15]

Physicochemical Characterization Workflow

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a solid organic compound like 8-aminonaphthalen-2-ol.

[Click to download full resolution via product page](#)

A logical workflow for the physicochemical characterization of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 8-Amino-2-naphthol, 98% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 2. 8-Amino-2-naphthalenol | C10H9NO | CID 8358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.ucalgary.ca [chem.ucalgary.ca]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. janucc.nau.edu [janucc.nau.edu]
- 6. who.int [who.int]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. applications.emro.who.int [applications.emro.who.int]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
- 15. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Physicochemical Properties of 8-Aminonaphthalen-2-ol: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b094697#physicochemical-properties-of-8-aminonaphthalen-2-ol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com